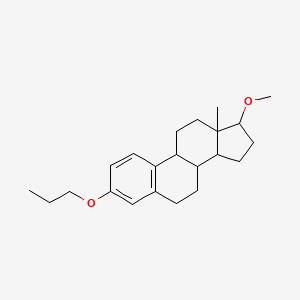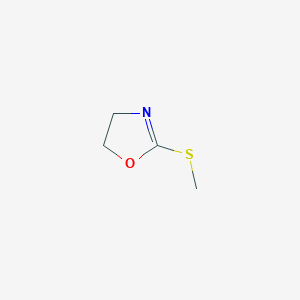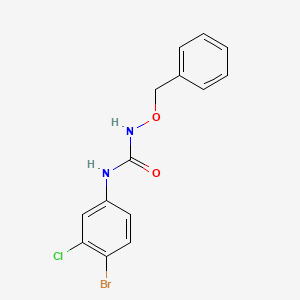![molecular formula C43H59CoN2O5S B13397065 Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a complex organometallic compound It features a cobalt ion in the +3 oxidation state coordinated with a phenolate ligand and a sulfonate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate typically involves the following steps:
Ligand Preparation: The phenolate ligand is synthesized by reacting 2,4-ditert-butylphenol with 3,5-ditert-butyl-2-hydroxybenzaldehyde in the presence of a base to form the Schiff base.
Complex Formation: The Schiff base ligand is then reacted with cobalt(III) acetate in a suitable solvent, such as ethanol, under reflux conditions to form the cobalt complex.
Counterion Addition: Finally, 4-methylbenzenesulfonic acid is added to the reaction mixture to introduce the sulfonate counterion, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation-Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under appropriate conditions.
Ligand Substitution: The phenolate and sulfonate ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules, potentially altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Ligand Substitution: Reagents such as phosphines or amines can be used to substitute the existing ligands.
Coordination Reactions: Various metal salts or organic ligands can be used to form new coordination complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center may yield cobalt(II) complexes, while ligand substitution can result in new organometallic compounds with different properties.
Aplicaciones Científicas De Investigación
Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and polymerization processes.
Materials Science: It can be used in the development of new materials with unique magnetic, electronic, or optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.
Industrial Applications: It can be used in the production of fine chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism of action of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, enabling it to participate in electron transfer reactions. The phenolate and sulfonate ligands can stabilize the cobalt center and influence its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
- Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride
Uniqueness
The uniqueness of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate lies in its specific ligand environment and counterion, which can significantly influence its chemical properties and reactivity. The presence of the 4-methylbenzenesulfonate counterion can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs with different counterions.
Propiedades
Fórmula molecular |
C43H59CoN2O5S |
|---|---|
Peso molecular |
774.9 g/mol |
Nombre IUPAC |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3 |
Clave InChI |
VPVIMRWIBFMDDY-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



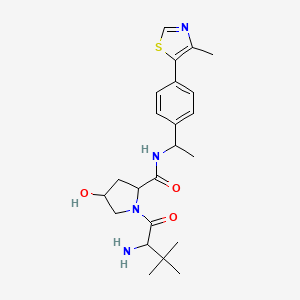
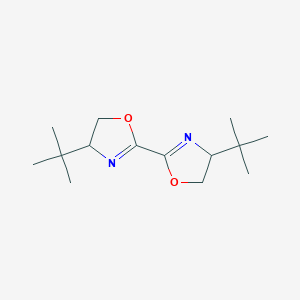
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

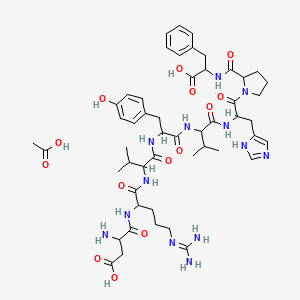

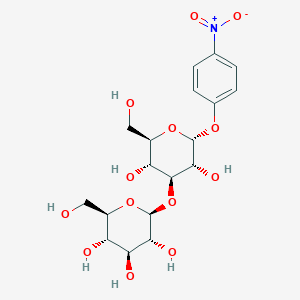
![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
